2-Ethyl-2-methyl-chroman-4-one
CAS No.: 73509-12-3
Cat. No.: VC2361729
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73509-12-3 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-ethyl-2-methyl-3H-chromen-4-one |
| Standard InChI | InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | AHDRYPLIXFKNSA-UHFFFAOYSA-N |
| SMILES | CCC1(CC(=O)C2=CC=CC=C2O1)C |
| Canonical SMILES | CCC1(CC(=O)C2=CC=CC=C2O1)C |
Introduction
Chemical Structure and Physical Properties
2-Ethyl-2-methyl-chroman-4-one (CAS: 73509-12-3) possesses a molecular formula of C₁₂H₁₄O₂ with a molecular weight of 190.238 g/mol . The compound features a chroman backbone with a ketone group at the 4-position and ethyl and methyl substituents at the 2-position. This structural arrangement creates an asymmetric center at the 2-position, making stereochemistry an important consideration in its synthesis and biological activity .
Physical and Chemical Properties
The physical and chemical properties of 2-Ethyl-2-methyl-chroman-4-one are summarized in Table 1:
The compound exhibits moderate lipophilicity with a calculated LogP value of 2.82050, suggesting potential for membrane permeability . The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors indicates limited capacity for hydrogen bonding interactions . These physicochemical properties are critical determinants of the compound's behavior in biological systems and its potential drug-like characteristics.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Ethyl-2-methyl-chroman-4-one and related chroman-4-one derivatives. The most common methodologies are described below.
Base-Mediated Aldol Condensation
The most efficient and widely employed method for synthesizing 2-Ethyl-2-methyl-chroman-4-one involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition . This one-step procedure typically utilizes commercially available 2'-hydroxyacetophenones and appropriate aldehydes as starting materials.
The reaction is conducted by heating an ethanolic mixture of the reactants to 160-170°C using microwave (MW) irradiation for approximately 1 hour in the presence of diisopropylamine (DIPA) as the base . The general reaction scheme is illustrated below:
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2'-Hydroxyacetophenone reacts with an appropriate aldehyde in the presence of DIPA
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The initial aldol condensation product undergoes an intramolecular oxa-Michael addition
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The final 2-alkylchroman-4-one is formed
The yield of this reaction can range from low to high (17-88%), depending significantly on the substitution pattern of the acetophenones . Electron-deficient 2'-hydroxyacetophenones typically yield higher amounts of the desired chroman-4-ones, while electron-donating groups often lead to increased byproduct formation, primarily through self-condensation of the aldehyde .
Alternative Synthesis Methods
Alternative approaches for synthesizing chroman-4-ones include:
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Cyclization of β-aryloxypropionic acids in the presence of Friedel-Crafts catalysts
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Reduction of corresponding chromones followed by selective oxidation
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Metal-catalyzed coupling reactions of o-hydroxybenzaldehydes with appropriate ketones
Each method offers specific advantages and limitations regarding yield, stereoselectivity, and applicability to differently substituted derivatives.
Chemical Reactivity and Derivatization
The structure of 2-Ethyl-2-methyl-chroman-4-one presents several reactive sites that allow for further chemical modifications and the synthesis of diverse derivatives.
Carbonyl Group Transformations
The ketone functionality at the 4-position can undergo various transformations:
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Reduction with sodium borohydride (NaBH₄) in methanol/THF to form the corresponding chroman-4-ol in high yields (typically >90%)
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Wittig reactions to introduce unsaturation
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Nucleophilic additions with organometallic reagents
The reduction of the carbonyl group in 2-Ethyl-2-methyl-chroman-4-one derivatives typically proceeds with high diastereoselectivity, forming predominantly the cis-isomer . This stereoselectivity is important for the development of compounds with specific biological activities.
Further Modifications
Additional chemical modifications that have been reported for chroman-4-one derivatives include:
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Bromination using Py·Br₃ to form 3-brominated derivatives
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Dehydrogenation to form the corresponding chromones
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Dehydroxylation of chroman-4-ols using triethylsilane/BF₃·Et₂O
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Dehydration of chroman-4-ols to form 2H-chromenes using p-toluenesulfonic acid
These transformations allow for the development of structurally diverse chroman-4-one derivatives with potentially enhanced or modified biological activities.
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of chroman-4-one derivatives is crucial for optimizing their biological activities and developing more potent compounds. Key structural features that influence the biological activities of chroman-4-ones include:
Influence of 2-Position Substitution
The nature and size of substituents at the 2-position significantly impact the biological activity of chroman-4-ones . Studies have shown that:
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Alkyl chains with 3-5 carbon atoms at the 2-position enhance SIRT2 inhibitory activity
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Branched substituents, such as the ethyl and methyl groups in 2-Ethyl-2-methyl-chroman-4-one, can affect the stereochemistry and conformational flexibility of the molecule
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The presence of a chiral center at this position introduces stereochemical considerations that may influence receptor binding and biological activity
Importance of 6- and 8-Position Substitution
For SIRT2 inhibitory activity, electron-withdrawing substituents at the 6- and 8-positions have been found to be particularly beneficial . The most potent SIRT2 inhibitor among the tested compounds was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ value of 1.5 μM . This suggests that introducing appropriate substituents at these positions in 2-Ethyl-2-methyl-chroman-4-one could potentially enhance its biological activity.
Role of the 4-Carbonyl Group
The intact carbonyl group at the 4-position appears to be essential for optimal biological activity, particularly for SIRT2 inhibition . Reduction or modification of this functional group typically results in decreased activity, highlighting its importance in the molecular recognition of these compounds by their biological targets.
Synthetic Analogues and Derivatives
Various structural analogues and derivatives of chroman-4-ones have been synthesized and evaluated for their biological activities. These include:
Amino-Substituted Derivatives
6-Amino-2-ethyl-2-methyl-chroman-4-one (CAS: 886363-56-0) is a closely related derivative that incorporates an amino group at the 6-position. This modification potentially enhances the compound's solubility and introduces a site for hydrogen bonding interactions, which could influence its pharmacokinetic properties and receptor binding characteristics.
Halogenated Derivatives
Chroman-4-ones with halogen substituents, particularly at the 6- and 8-positions, have demonstrated enhanced SIRT2 inhibitory activity . For example, 8-bromo-6-chloro-2-pentylchroman-4-one exhibited significant inhibitory potency. Similar halogenation of 2-Ethyl-2-methyl-chroman-4-one could potentially yield derivatives with improved biological profiles.
Chromone Analogues
Research Applications and Future Perspectives
Current research on 2-Ethyl-2-methyl-chroman-4-one and related compounds suggests several promising applications and directions for future investigation.
Drug Discovery Applications
The chroman-4-one scaffold offers a versatile template for the development of novel therapeutic agents, particularly for age-related diseases and neurodegenerative disorders . The SIRT2 inhibitory activity observed in certain chroman-4-one derivatives suggests potential applications in:
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Parkinson's disease treatment
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Alzheimer's disease therapy
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Cancer treatment, particularly through the modulation of cell cycle regulation and apoptosis
Further research into the specific biological activities of 2-Ethyl-2-methyl-chroman-4-one and its derivatives may uncover additional therapeutic applications.
Future Research Directions
Several promising research directions for 2-Ethyl-2-methyl-chroman-4-one include:
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Comprehensive evaluation of its biological activities, particularly its SIRT2 inhibitory potential
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Development of structure-optimized derivatives with enhanced potency and selectivity
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Investigation of potential synergistic effects with established therapeutic agents
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Exploration of novel synthetic methodologies to improve accessibility and stereoselectivity
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Detailed mechanistic studies to elucidate its mode of action in biological systems
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